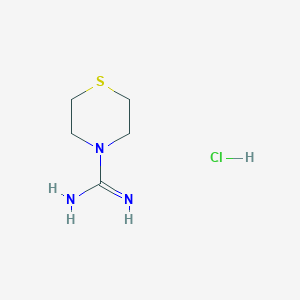

6-Chloro-5-iodopyrazin-2-amine

Vue d'ensemble

Description

6-Chloro-5-iodopyrazin-2-amine is a chemical compound with the CAS Number: 925678-00-8 . It has a molecular weight of 255.45 and its molecular formula is C4H3ClIN3 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H, (H2,7,9) and the InChI key is YEBDYUMXHLRMBW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point of this compound is not available .Applications De Recherche Scientifique

Catalytic Aminocarbonylation

- Application : 6-Chloro-5-iodopyrazin-2-amine is used in the palladium-catalysed aminocarbonylation of iodopyrazine, leading to the synthesis of biologically important compounds like N-substituted nicotinamides and 3-pyridyl-glyoxylamides (Takács et al., 2007).

Synthesis of Pyrazolo Pyrimidin Derivatives

- Application : It is utilized in the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, showing potential moderate anticancer activity (Lu Jiu-fu et al., 2015).

Synthesis of Pyrazine Derivatives

- Application : The compound is used in developing methods for synthesizing 6-methylpyrazine-2-yl-amines, a process involving arylation and subsequent amination (Colbon et al., 2008).

Synthesis of Energetic Derivatives

- Application : It is involved in the synthesis of energetic compounds like 2-(5-amino-tetrazol-1-yl)-3,5-dinitro-pyridin-4-ylamine, showcasing notable thermal behaviors and detonation properties (Zhao Ku, 2015).

Synthesis of Dipeptide Mimics

- Application : This chemical is part of the process for synthesizing structurally diverse 5-oxopiperazine-2-carboxylates, which serve as dipeptide mimics and templates (Limbach et al., 2009).

Halopyridine Aminations

- Application : this compound is used in aminations of halopyridines, leading to the formation of aminopyridines through mechanisms involving pyridyne intermediates (Pieterse & Hertog, 2010).

Safety and Hazards

The safety information for 6-Chloro-5-iodopyrazin-2-amine indicates that it is dangerous . The hazard statements include H301-H311-H331 , which refer to toxicity if swallowed, in contact with skin, or if inhaled. Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

Propriétés

IUPAC Name |

6-chloro-5-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBDYUMXHLRMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/no-structure.png)

![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)

![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)

![N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2659160.png)